N-{2-[5-(2-hydroxy-3-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
The compound N-{2-[5-(2-hydroxy-3-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazole derivative featuring a 4,5-dihydropyrazole core substituted with a 2-hydroxy-3-methoxyphenyl group, a propanoyl chain, and a methanesulfonamide moiety. The hydroxy-methoxyphenyl group may enhance hydrogen-bonding interactions, while the sulfonamide moiety contributes to solubility and metabolic stability .
Properties
IUPAC Name |
N-[2-[3-(2-hydroxy-3-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-4-19(24)23-17(14-9-7-11-18(28-2)20(14)25)12-16(21-23)13-8-5-6-10-15(13)22-29(3,26)27/h5-11,17,22,25H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNPYKJEBJMWBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=C(C(=CC=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-{2-[5-(2-hydroxy-3-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide are currently unknown
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Future studies should aim to summarize the affected pathways and their downstream effects.
Biological Activity
N-{2-[5-(2-hydroxy-3-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H22N2O4S
- Molecular Weight : 366.44 g/mol
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer activity. For instance, a related compound demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values as low as 0.08 µM . The mechanism is believed to involve the inhibition of key signaling pathways associated with tumor growth.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through various assays. In vitro studies utilizing human red blood cell membranes showed that it stabilizes membranes at concentrations ranging from 100 μg to 1000 μg, indicating its potential to reduce inflammation . The docking studies further suggest that it interacts effectively with cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
Antioxidant Activity
Molecular docking simulations have revealed that this compound possesses antioxidant properties. The presence of hydroxyl and methoxy groups in its structure contributes to its ability to scavenge free radicals, thus providing protective effects against oxidative stress .
In Vivo Studies
A notable study investigated the in vivo effects of the compound on inflammation in animal models. Results showed a significant reduction in paw edema in rats treated with the compound compared to controls, supporting its anti-inflammatory claims .
Molecular Docking Studies
Molecular docking studies were conducted to predict the binding affinity of the compound with various biological targets. The results indicated strong binding interactions with COX enzymes and other relevant receptors involved in cancer progression and inflammation .
Data Summary
Comparison with Similar Compounds
Structural Modifications and Activity Relationships
Structural analogues of the target compound differ primarily in substituents on the phenyl ring, acyl groups, and sulfonamide/carbothioamide functionalities. These modifications significantly influence physicochemical properties and bioactivity.
Table 1: Structural Comparison of Target Compound and Analogues
Key Observations :
- The 2-hydroxy-3-methoxyphenyl substituent in the target compound likely improves target binding via hydrogen bonding compared to electron-withdrawing groups (e.g., 3-nitro in ) or hydrophobic groups (e.g., 2-methyl in ) .
- The propanoyl chain balances steric bulk and flexibility, whereas bulkier acyl groups (e.g., isobutyryl in ) may hinder receptor interaction .
- Methanesulfonamide vs. carbothioamide (): Sulfonamide groups generally exhibit better aqueous solubility, while carbothioamides may enhance membrane permeability .
Key Observations :
- The target compound’s synthesis likely parallels ’s methods, using propanoyl chloride instead of malononitrile. Steric hindrance from the hydroxy-methoxyphenyl group may reduce reaction efficiency .
- highlights challenges in thiophene synthesis, suggesting that the target compound’s sulfonamide group simplifies purification compared to thiol-containing analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
